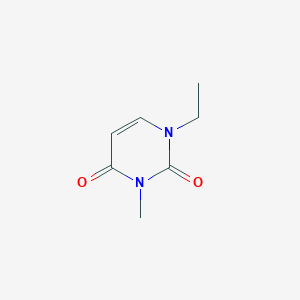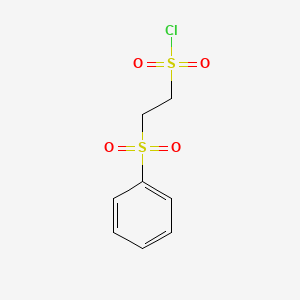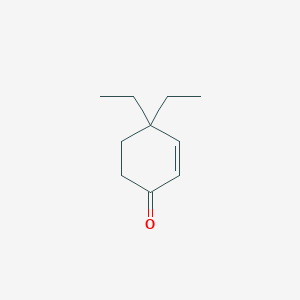
4,4-Diethylcyclohex-2-enone
概要
説明
Synthesis Analysis
The synthesis of 4,4-Diethylcyclohex-2-enone involves the potassium hydroxide promoted annelation of methyl vinyl ketone and isobutyraldehyde . This process results in the formation of major side products, the structures and mechanisms of which have been studied .Molecular Structure Analysis
The molecular structure of this compound is characterized by an unsaturated carbonyl group, which is a common feature of enones. Further details about its molecular structure can be found in the PubChem database .Chemical Reactions Analysis
The preparation of this compound involves chemical reactions that lead to the formation of major side products . These reactions are promoted by potassium hydroxide and involve the annelation of methyl vinyl ketone and isobutyraldehyde .Physical And Chemical Properties Analysis
This compound has a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. More detailed physical and chemical properties can be found in the PubChem database .Relevant Papers The preparation of this compound and the formation of its major side products have been discussed in a paper published in The Journal of Organic Chemistry . Other relevant papers can be found through a literature search on databases like PubMed or Web of Science.
科学的研究の応用
Enantioselective Reactions and Kinetic Resolution
- Copper-Catalyzed Enantioselective Reactions: The copper-catalyzed enantioselective 1,4-additions of organozinc reagents to cyclohex-2-enones, including derivatives similar to 4,4-diethylcyclohex-2-enone, have been studied. These reactions offer high enantioselectivity and the possibility of obtaining diastereo- and enantiomerically pure adducts through epimerization processes (Urbaneja, Alexakis, & Krause, 2002).
Spectroscopic Properties and Structural Studies
- Spectroscopic Analysis of Cyclohexenones: Research on various cyclohexenones, including those structurally similar to this compound, has been conducted to understand their spectroscopic properties. This includes analysis of stereochemistry and comparison of various stereochemical criteria (Cook & Waring, 1973).
Chemical Synthesis and Reactions
- Synthesis of Derivatives: Research has been focused on developing efficient routes to derivatives of cyclohex-2-enone, which are useful in the synthesis of natural products and in asymmetric reactions. This includes stereoselective intramolecular reactions and the use of Lewis acids and catalysts (Yu, Zhang, & Wang, 2001).
- Asymmetric Conjugate Addition: Studies on asymmetric conjugate addition reactions catalyzed by copper complexes have been conducted. This research contributes to understanding the synthesis and manipulation of cyclohex-2-enone compounds in enantioselective processes (Shan, Jiang, Li, & Zhao, 2011).
Photochemical Behavior and Applications
- Photochemical Studies: The photochemical behavior of compounds similar to this compound, such as 4,4-dimethylcyclohex-2-enone, has been explored. These studies involve understanding the reactions under photochemical conditions and the formation of various photoproducts (Cruciani & Margaretha, 1987).
Chemoenzymatic Synthesis
- Chemoenzymatic Route to Enantiomers: Research on chemoenzymatic synthesis of enantiomers of 4-hydroxycyclohex-2-enone demonstrates the versatility of cyclohexenone derivatives in pharmacologically relevantapplications. This involves using enzyme-mediated processes to achieve high enantiomeric excesses, highlighting the potential of cyclohexenone derivatives in pharmaceutical synthesis (Demir & Seşenoğlu, 2002).
Nonenolizing Acylcyclohexenones
- Synthesis of Nonenolizing Compounds: Research into the synthesis of nonenolizing 2-acylcyclohex-2-enones, which are resistant to enolization, provides insights into the stability and reactivity of these compounds under various conditions. This contributes to understanding the chemical behavior of cyclohexenone derivatives in different reaction environments (Oliveira-Ferrer, Schmidt, & Margaretha, 2001).
Organocatalytic Construction of Chiral Cyclohexenone Skeletons
- Asymmetric Organocatalysis: Recent progress in the asymmetric organocatalytic construction of chiral cyclohexenone skeletons highlights the importance of these compounds in synthetic chemistry and the life sciences. The development of efficient methodologies and catalyst systems for enantioselective transformations of cyclohexenone derivatives is a key area of research (Yang, Wang, & Li, 2014).
Photocycloaddition Reactions
- Photocycloaddition of Acylcyclohexenones: Studies on the photocycloaddition reactions of acylcyclohex-2-enones, similar in structure to this compound, have demonstrated their selective reactivity in photochemical environments. This research provides valuable information for the development of photochemically driven synthetic pathways (Ferrer & Margaretha, 2001).
特性
IUPAC Name |
4,4-diethylcyclohex-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-3-10(4-2)7-5-9(11)6-8-10/h5,7H,3-4,6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMNPBXGWZOROKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCC(=O)C=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499998 | |
| Record name | 4,4-Diethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35161-14-9 | |
| Record name | 4,4-Diethylcyclohex-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499998 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Diethyl-2-cyclohexen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


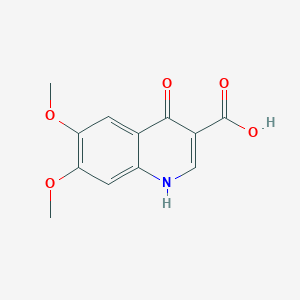
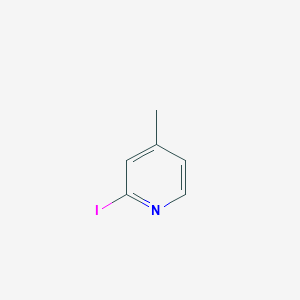
![[1,1'-Biphenyl]-2-sulfonamide](/img/structure/B1367006.png)
